4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane: is an organoboron compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. One common method includes the following steps:
Reaction of Pinacol with Phenylboronic Acid: The reaction is carried out in the presence of a dehydrating agent such as toluene or hexane to remove water formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired boronic ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other substituted boronic esters.
Scientific Research Applications
Chemistry: 4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: In biological research, boronic esters are used as probes for detecting and quantifying carbohydrates and other biomolecules. The boron atom can form reversible covalent bonds with diols, making these compounds useful in various biochemical assays.
Medicine: Boronic esters have potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The boron atom can interact with active sites of enzymes, leading to the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties and functions.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane involves the formation of covalent bonds with various substrates. The boron atom in the compound can interact with nucleophiles, leading to the formation of new carbon-boron bonds. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of boronic acids.
Molecular Targets and Pathways:
Nucleophiles: The boron atom can interact with nucleophiles such as hydroxyl groups, amines, and thiols.
Enzymes: In medicinal chemistry, the boron atom can interact with enzyme active sites, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic ester with similar reactivity but different structural features.
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: A closely related compound with a phenyl group instead of the substituted phenyl group.
Uniqueness: 4,4,5,5-tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the substituted phenyl group, which can impart different reactivity and properties compared to simpler boronic esters. This structural feature allows for the exploration of new chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
851199-04-7 |
---|---|
Molecular Formula |
C17H27BO2 |
Molecular Weight |
274.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.